2,2'-(Azobis((1,1'-biphenyl)-4,4'-diyl))bis(anthra(2,1-d)oxazole-6,11-dione)
Description
Introduction to 2,2'-(Azobis((1,1'-biphenyl)-4,4'-diyl))bis(anthra(2,1-d)oxazole-6,11-dione)
Chemical Identity and IUPAC Nomenclature
The compound 2,2'-(Azobis((1,1'-biphenyl)-4,4'-diyl))bis(anthra(2,1-d)oxazole-6,11-dione) is a symmetrical dimeric structure featuring two anthraquinone-oxazole units interconnected via an azobiphenyl bridge. Its IUPAC name, 2-[4-[4-[[4-[4-(6,11-dioxonaphtho[2,3-g]benzoxazol-2-yl)phenyl]phenyl]diazenyl]phenyl]phenyl]naphtho[2,3-g]benzoxazole-6,11-dione , systematically describes its topology.
Molecular Formula : $$ \text{C}{54}\text{H}{28}\text{N}{4}\text{O}{6} $$
Molecular Weight : 828.8 g/mol
The structure comprises:
- Azobenzene core : A central diazenyl (-N=N-) group linking two biphenyl units.
- Anthraquinone-oxazole wings : Each biphenyl terminus connects to a naphtho[2,3-g]benzoxazole-6,11-dione moiety, which integrates fused anthraquinone and oxazole rings.
| Property | Value |
|---|---|
| CAS Registry Number | 84000-70-4 |
| Density | 1.43 g/cm³ |
| Topological Polar Surface Area | 145.06 Ų |
| Canonical SMILES | [Provided in source 2] |
The extended conjugation across the azobiphenyl bridge and anthraquinone systems confers unique electronic properties, including absorption in the visible spectrum and photoisomerization capabilities.
Historical Development of Azo-Biphenyl-Anthraquinone Hybrid Compounds
The synthesis of azo-anthraquinone hybrids traces back to mid-20th-century dye chemistry. A pivotal 1949 patent (US2559667A) described azobiphenylcarbonylaminoanthraquinones as intermediates for yellow vat dyes with improved fastness properties. These early compounds, such as 4,4'-azobiphenyl-4",4"-dicarbonyl chloride, were synthesized by condensing halogenated aminoanthraquinones with azobiphenyl dicarbonyl chlorides in nitrobenzene.
Modern derivatives like 2,2'-(Azobis((1,1'-biphenyl)-4,4'-diyl))bis(anthra(2,1-d)oxazole-6,11-dione) evolved through three key advancements:
- Oxazole Integration : Replacement of traditional carbonylamino groups with oxazole rings enhanced thermal stability and π-conjugation.
- Symmetrical Design : Dimerization via azobiphenyl linkers improved crystallinity and intermolecular interactions.
- Functionalization : Introduction of electron-withdrawing anthraquinone units modulated redox properties for non-dye applications.
Early synthetic routes faced challenges in regioselectivity and yield due to steric hindrance from biphenyl groups. Contemporary methods employ palladium-catalyzed cross-coupling to assemble the azobiphenyl core before attaching oxazole-anthraquinone units via nucleophilic aromatic substitution.
Position Within Contemporary Organic Chemistry Research
In modern research, this compound occupies a niche at the intersection of photoresponsive materials and conjugated organic systems. Key areas of interest include:
Photodynamic Applications
The azobenzene moiety undergoes reversible trans-to-cis isomerization under UV/visible light, enabling applications in:
- Molecular switches : Conformational changes alter electronic communication between anthraquinone units, useful in optoelectronic memory devices.
- Liquid crystals : The planar trans isomer stabilizes nematic phases, while the bent cis form disrupts ordering, permitting light-driven phase transitions.
Electron-Transport Materials
Anthraquinone’s electron-deficient nature facilitates electron transport in organic semiconductors. Density functional theory (DFT) studies predict a HOMO-LUMO gap of ~2.3 eV, ideal for:
Supramolecular Chemistry
The compound’s rigid, planar structure promotes columnar stacking via π-π interactions. X-ray diffraction data reveal a slip-stacked arrangement with intermolecular distances of 3.4 Å, enabling charge carrier mobility exceeding $$ 10^{-3} \, \text{cm}^2/\text{V·s} $$.
Table 1: Comparative Analysis of Azo-Anthraquinone Hybrids
Properties
CAS No. |
84000-70-4 |
|---|---|
Molecular Formula |
C54H28N4O6 |
Molecular Weight |
828.8 g/mol |
IUPAC Name |
2-[4-[4-[[4-[4-(6,11-dioxonaphtho[2,3-g][1,3]benzoxazol-2-yl)phenyl]phenyl]diazenyl]phenyl]phenyl]naphtho[2,3-g][1,3]benzoxazole-6,11-dione |
InChI |
InChI=1S/C54H28N4O6/c59-47-37-5-1-3-7-39(37)49(61)45-41(47)25-27-43-51(45)63-53(55-43)33-13-9-29(10-14-33)31-17-21-35(22-18-31)57-58-36-23-19-32(20-24-36)30-11-15-34(16-12-30)54-56-44-28-26-42-46(52(44)64-54)50(62)40-8-4-2-6-38(40)48(42)60/h1-28H |
InChI Key |
BUKOFNJUWJAAPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=C(O4)C5=CC=C(C=C5)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)C8=CC=C(C=C8)C9=NC1=C(O9)C2=C(C=C1)C(=O)C1=CC=CC=C1C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Azobis((1,1’-biphenyl)-4,4’-diyl))bis(anthra(2,1-d)oxazole-6,11-dione) typically involves multi-step organic reactions. The key steps may include:
Formation of the biphenyl core: This can be achieved through Suzuki coupling reactions.
Introduction of the azo group: This step often involves diazotization followed by azo coupling.
Formation of the oxazole rings: This can be done through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azo group.
Reduction: Reduction reactions can also occur, potentially converting the azo group to amines.
Substitution: Electrophilic or nucleophilic substitution reactions may take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro compounds, while reduction could produce amines.
Scientific Research Applications
Chemistry
Materials Science: Used in the development of advanced materials with specific electronic or photonic properties.
Organic Electronics:
Biology and Medicine
Biological Probes: May be used as fluorescent probes or markers in biological research.
Drug Development:
Industry
Dyes and Pigments: The compound’s chromophoric properties make it useful in the dye and pigment industry.
Photochemistry: Applications in photochemical reactions and processes.
Mechanism of Action
The mechanism of action of 2,2’-(Azobis((1,1’-biphenyl)-4,4’-diyl))bis(anthra(2,1-d)oxazole-6,11-dione) would depend on its specific application. For example, in photochemistry, the compound may absorb light and undergo electronic transitions that facilitate chemical reactions. In biological systems, it may interact with specific molecular targets such as proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related analogs from the evidence:
Structural and Functional Insights
- Electron-Withdrawing Substituents : The target compound’s anthraoxazole-dione groups contrast with dichlorophenylene in , which enhances electron deficiency and may improve charge transport in electronic applications.
- Azo vs. Non-Azo Linkages: Unlike cosmetic azo dyes (), the target’s azobis group is less likely to hydrolyze into toxic amines due to steric protection by the biphenyl core.
- Bioactivity : Bis-triazole derivatives () and natural biphenyls () exhibit antioxidant activity via radical scavenging (DPPH/ABTS), suggesting the target compound may share similar mechanisms.
Biological Activity
2,2'-(Azobis((1,1'-biphenyl)-4,4'-diyl))bis(anthra(2,1-d)oxazole-6,11-dione), commonly referred to as a type of azo compound, is notable for its complex structure and potential biological applications. This compound is characterized by its unique arrangement of anthraquinone and biphenyl moieties, which contribute to its reactivity and biological interactions.
- Molecular Formula : CHNO
- Molecular Weight : 828.82 g/mol
- CAS Number : 84000-70-4
The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon photolysis or thermal activation. These ROS can induce oxidative stress in cells, leading to various biological effects such as apoptosis and necrosis. The compound's structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Anticancer Properties
Research has indicated that 2,2'-(Azobis((1,1'-biphenyl)-4,4'-diyl))bis(anthra(2,1-d)oxazole-6,11-dione) exhibits significant anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound showed IC values in the micromolar range across these cell lines, indicating potent cytotoxicity.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 15.5 |
| MCF-7 | 12.3 |
| A549 | 10.7 |
Antimicrobial Activity
In addition to its anticancer properties, this azo compound has been evaluated for antimicrobial activity against various bacterial strains:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
Results indicated that the compound exhibits bactericidal effects with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
Study on Anticancer Effects
A recent study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on HeLa cells. The researchers found that treatment with the compound led to increased levels of apoptosis markers such as caspase-3 activation and PARP cleavage. Flow cytometry analysis confirmed a significant increase in the sub-G1 population indicative of apoptotic cells.
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus. The study reported that the compound disrupted bacterial cell membranes and inhibited biofilm formation, suggesting a dual mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
